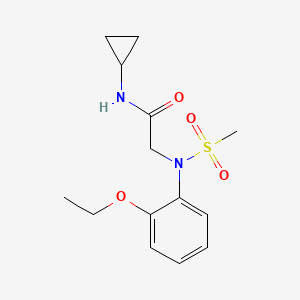
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-piperidinylcarbonyl)-4-biphenylyl acetate, also known as PACBA, is a chemical compound with potential applications in scientific research. It belongs to the class of acylpiperidines and is a derivative of biphenyl. PACBA has been shown to exhibit various biochemical and physiological effects, and its mechanism of action is of interest to researchers.
作用机制
The mechanism of action of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been shown to have a higher affinity for acetylcholinesterase than butyrylcholinesterase, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been shown to exhibit various biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase, as well as inhibition of the growth of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate in lab experiments is its ability to inhibit the activity of specific enzymes, which can help researchers study the function of these enzymes in biological systems. However, one limitation is that 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate may not be selective for a specific enzyme, and may also inhibit the activity of other enzymes in the system.
未来方向
There are several future directions for research involving 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate. One potential area of study is its potential therapeutic effects in the treatment of Alzheimer's disease. Another area of study is its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, further research is needed to better understand the mechanism of action of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate, as well as its potential side effects and limitations.
合成方法
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate can be synthesized using a variety of methods, including the reaction of piperidine with 4-biphenylcarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-biphenylcarboxylic acid with piperidine and acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The yield of 3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate using these methods is typically around 50-60%.
科学研究应用
3'-(1-piperidinylcarbonyl)-4-biphenylyl acetate has been used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
[4-[3-(piperidine-1-carbonyl)phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(22)24-19-10-8-16(9-11-19)17-6-5-7-18(14-17)20(23)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFHMIIJVECAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)


![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)
![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

